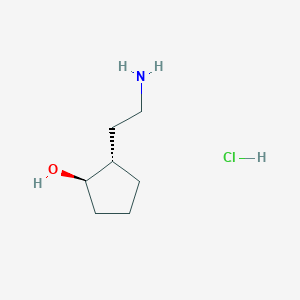

rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride

Description

rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride is a chiral cyclopentanol derivative with a 2-aminoethyl substituent at the C2 position of the cyclopentane ring. The compound exists as a racemic mixture of the (1R,2S) and (1S,2R) enantiomers. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-4-6-2-1-3-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGPGMTXXLJKGX-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride is a chiral compound characterized by its cyclopentane structure with an aminoethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential applications in treating neurological and cardiovascular conditions, attributed to its structural similarity to neurotransmitters and other biologically active molecules.

Chemical Structure and Properties

The molecular formula of rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride is C7H16ClNO, with a molecular weight of approximately 165.66 g/mol. The compound exists as a racemic mixture, containing both (1R,2S) and (1S,2R) enantiomers, which can exhibit different biological activities due to their stereochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C7H16ClNO |

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride |

| CAS Number | 2411178-13-5 |

The biological activity of rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and activity.

Potential Interactions:

- Histamine Receptors : The compound may interact with histamine receptors (H1 and H2), which are involved in various physiological processes including vasodilation and gastric acid secretion .

- Neurotransmitter Modulation : Its structural similarity to neurotransmitters allows it to potentially modulate dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions.

Biological Activity Studies

Research indicates that rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride may exhibit several biological activities:

In Vitro Studies

In vitro assays have demonstrated that the compound can influence cellular signaling pathways:

- Cell Proliferation : Studies have shown that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties.

- Neuroprotective Effects : It has been investigated for neuroprotective effects in models of neurodegeneration, possibly through modulation of oxidative stress pathways.

In Vivo Studies

Animal studies have highlighted the compound's potential therapeutic effects:

- Cardiovascular Effects : Research has indicated that it may have positive inotropic effects, enhancing heart contractility without significantly increasing heart rate.

- CNS Activity : Behavioral assays have suggested anxiolytic-like effects in rodent models, indicating its potential use in treating anxiety disorders.

Case Studies

Several case studies have been documented that explore the pharmacological profile of rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride:

-

Study on Neurotransmitter Interaction : A study examining the compound's effect on dopamine release found that it enhances dopamine levels in the striatum, suggesting a role in reward-related behaviors.

Study Focus Findings Dopamine Release Enhanced dopamine levels in striatum -

Anticancer Activity Assessment : In vitro tests on human cancer cell lines revealed significant cytotoxicity at micromolar concentrations.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 10

Scientific Research Applications

Pharmaceutical Development

Rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride is a lead compound for drugs. Its structural similarity to neurotransmitters allows it to target neurological and cardiovascular conditions.

- Potential Therapeutic Effects Preliminary studies suggest that rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride may modulate neurotransmitter systems. Further research is necessary to fully understand its pharmacodynamics, pharmacokinetics, therapeutic potential, and safety profile in vivo.

- Interaction Studies Interaction studies are critical to understand the therapeutic potential and safety profile of rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride. These studies focus on its binding affinity and efficacy at various receptors.

Use as a Chiral Building Block

Rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride can be modified to enhance its biological activity or to synthesize derivatives with improved properties.

- Synthesis Methods Several synthesis methods have been reported for rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride that aim to achieve high yields and purity while maintaining the desired stereochemistry.

Structural Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (1R,2S)-2-Aminocyclopentanol | Cyclopentane with an amine | Potential use as a chiral building block |

| (1S,2S)-Cyclohexanol | Cyclohexane structure | Broader application in synthetic chemistry |

| (3-Aminopropyl)cyclohexanol | Similar amine functionality | Different ring structure affecting biological activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Key structural differences among similar compounds include variations in substituents, stereochemistry, and functional groups. Below is a comparative analysis based on the provided evidence:

Key Observations :

- Substituent Effects: The aminoethyl group in the target compound contrasts with the methoxy group in , which reduces polarity and hydrogen-bonding capacity.

- Stereochemistry : The (1R,2S) configuration in the target compound differs from the (1R,2R) stereoisomer in , which may lead to divergent binding affinities in chiral environments.

- Molecular Weight : The pyrazole analog has a significantly higher molecular weight (350.17 vs. 151.63 in ), suggesting differences in solubility and pharmacokinetics.

Functional Group Comparison

- Aminoethyl vs. Pyrazole: The aminoethyl group (target) provides a flexible, protonatable amine, while the pyrazole ring () offers π-π stacking and halogen-bonding capabilities. This makes the pyrazole analog more suited for targeting aromatic enzyme pockets .

- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound enhances hydrophilicity compared to the methoxy group in , which increases lipophilicity and membrane permeability.

Hypothetical Pharmacological Implications

- The target compound’s aminoethyl and hydroxyl groups may favor interactions with polar receptors (e.g., GPCRs or ion channels), whereas the cyclopropyl analog could exhibit enhanced stability in metabolic pathways due to its rigid structure.

- The absence of aromatic groups in the target compound might reduce off-target effects compared to the pyrazole derivative .

Limitations and Inferences

- Data Gaps : Direct experimental data (e.g., solubility, binding affinity) for the target compound are unavailable in the provided evidence. Comparisons rely on structural extrapolation.

- Stereochemical Considerations : The racemic nature of the target compound may necessitate enantiomeric resolution for specific applications, as seen in related cyclopentane derivatives .

Q & A

Q. What are the recommended synthetic methodologies for rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopentane ring functionalization combined with amine introduction . For example:

- Reductive amination : React cyclopentanone derivatives with ethylenediamine under hydrogenation (H₂, Pd/C) to form the aminoethyl group.

- Chiral resolution : Use chiral auxiliaries or enzymatic resolution to isolate the rac-(1R,2S) stereoisomer .

- Key Conditions : Low temperatures (0–5°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) enhances purity .

| Reaction Step | Catalyst/Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | Pd/C, H₂ | 25°C | 65–75 | 90–95 |

| Chiral Resolution | Lipase (enzymatic) | 37°C | 40–50 | >99 (ee) |

Q. How can the stereochemical configuration of rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride be confirmed?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (95:5) to separate enantiomers. Retention times compared to authenticated standards confirm stereochemistry .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of the (1R,2S) configuration .

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in ¹H/¹³C NMR spectra .

Advanced Research Questions

Q. What experimental design strategies optimize enantioselective synthesis of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity, temperature). For example:

- Central Composite Design : Optimize reaction time and catalyst concentration for maximum enantiomeric excess (ee).

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH vs. enzyme activity in enzymatic resolution) .

| Factor | Range | Optimal Value |

|---|---|---|

| Catalyst (Rh) | 0.5–2.0 mol% | 1.2 mol% |

| Temperature | 20–40°C | 28°C |

| Solvent | THF/EtOH | THF:EtOH (4:1) |

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate activation energies for SN1/SN2 pathways. Key steps:

- Transition State Analysis : Identify intermediates using Gaussian 16 (B3LYP/6-31G* basis set).

- Solvent Effects : Conduct Molecular Dynamics (MD) simulations (e.g., AMBER) to model solvation dynamics in polar aprotic solvents (DMF, DMSO) .

Q. What approaches resolve contradictions in biological activity data between enantiomers?

- Methodological Answer :

- Comparative Binding Studies : Use Surface Plasmon Resonance (SPR) to measure affinity differences of (1R,2S) vs. (1S,2R) enantiomers toward target receptors.

- Enzyme Inhibition Assays : Test enantiomers against purified enzymes (e.g., kinases) under standardized conditions (pH 7.4, 25°C) to isolate stereospecific effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride?

- Methodological Answer :

- Standardized Protocols : Replicate solubility tests in buffered solutions (PBS, pH 7.4) using UV-Vis spectroscopy (λ = 260 nm) for quantification.

- Controlled Variables : Document temperature (±0.1°C), ionic strength, and agitation speed to minimize variability .

Methodological Tools

Q. Which computational tools assist in modeling the compound’s interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.